N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique molecular structure, which includes a pyrido-pyrimidine core with various substituents that enhance its biological activity. It has garnered attention in the field of medicinal chemistry due to its potential applications in drug development.
This compound can be classified as an organoheterocyclic compound, specifically a pyridopyrimidine derivative. Its molecular formula is C23H32N6O2, and it has a molecular weight of 424.54 g/mol . The compound is recognized for its structural complexity and potential pharmacological properties, making it a subject of interest in various scientific studies .
The synthesis of N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine can be approached through several methodologies. A common synthetic route involves the construction from preformed pyrimidine derivatives or through the modification of existing pyrido[2,3-d]pyrimidine frameworks.
The molecular structure of N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine features:
CCN(CC)CCCCNc1ncc2cc(c(N)nc2n1)c3cc(OC)cc(OC)c3
.N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine can undergo various chemical reactions that are relevant for its application in medicinal chemistry:
The mechanism of action for compounds like N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine typically involves interaction with biological targets such as enzymes or receptors:
N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine holds promise in several scientific fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: